molecular formula C14H9FN2O2S2 B2954303 1-(4-Fluorophenyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone CAS No. 459846-10-7

1-(4-Fluorophenyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

Cat. No. B2954303
CAS RN: 459846-10-7
M. Wt: 320.36
InChI Key: GHOSLWGGGQYWDD-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone is a chemical compound that has been synthesized for its potential applications in scientific research. This compound is a member of the oxadiazole family and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • The compound is synthesized through multi-step reactions, involving advanced synthetic techniques to incorporate fluorophenyl and thiophenyl oxadiazolyl moieties. These processes often leverage reagents like chlorotrimethylsilane, 1,4-bis(4-fluorobenzoyl)benzene, and others for silylation and polycondensation reactions, aiming at creating compounds with specific structural features and functionalities (Fritsch, Vakhtangishvili, & Kricheldorf, 2002).

Biological Activities

  • Research has identified various biological activities associated with this compound and its derivatives, including antibacterial, antifungal, antioxidant, and cytotoxic activities. These activities are often evaluated through in vitro assays against a range of pathogenic strains and cancer cell lines, with some compounds showing significant efficacy (Sarac et al., 2020).

Antimicrobial Activity

  • Specific derivatives of this compound have been synthesized and evaluated for their antimicrobial efficacy. These studies involve the preparation of Schiff bases and oxadiazole derivatives, which are then screened for in vitro antimicrobial activity, showing potential as novel antimicrobial agents (Puthran et al., 2019).

Cytotoxic Evaluation

  • The compound's derivatives have also been studied for their cytotoxic effects on various human carcinoma cell lines. Such research aims to explore the therapeutic potential of these compounds in treating cancer, with some derivatives showing promising cytotoxicity against specific cancer cell lines, indicating their potential use in developing anticancer drugs (Adimule et al., 2014).

Pharmacological Evaluation

  • Further studies have extended into the pharmacological evaluation of these compounds, assessing their potential as anti-inflammatory and anti-convulsant agents. This research includes synthesizing novel 1,3,4-oxadiazole derivatives bearing the 3-chloro-2-fluoro phenyl moiety and testing their biological activities, which have shown promising results in preliminary screenings (Bhat et al., 2016).

properties

IUPAC Name

1-(4-fluorophenyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2S2/c15-10-5-3-9(4-6-10)11(18)8-21-14-17-16-13(19-14)12-2-1-7-20-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOSLWGGGQYWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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